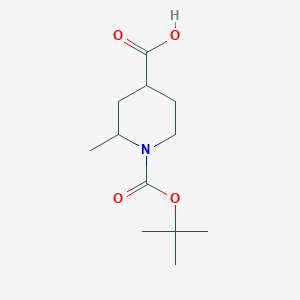

1-Boc-2-methylpiperidine-4-carboxylic Acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCRXMSJGZWACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250959-07-9 | |

| Record name | rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-2-methylpiperidine-4-carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-Boc-2-methylpiperidine-4-carboxylic acid (CAS No. 193085-98-2). Given the limited publicly available experimental data for this specific compound, this document incorporates data from closely related structural analogs to provide a robust comparative framework. Detailed experimental protocols are also included to empower researchers to perform their own characterizations.

Introduction

This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry.[1] Its structure, featuring a Boc-protected amine, a methyl group at the 2-position, and a carboxylic acid at the 4-position, makes it a key intermediate in the synthesis of complex pharmaceutical agents. Notably, it is used in the development of indazole and pyrrolopyridine derivatives, which are investigated as 5-HT4 receptor agonists for potential treatments of conditions like Alzheimer's-type dementia.[1] A thorough understanding of its physicochemical properties is critical for optimizing synthetic routes, formulation strategies, and predicting its pharmacokinetic profile.

Physicochemical Data Summary

The following tables summarize known and predicted physicochemical data for the target compound and relevant analogs. The data for the parent compound (N-Boc-piperidine-4-carboxylic acid) and a positional isomer (1-Boc-4-methylpiperidine-4-carboxylic acid) are provided for essential context and comparison.

Table 1: General and Computed Physicochemical Properties

| Property | This compound | 1-Boc-4-methylpiperidine-4-carboxylic acid (Isomer) | N-Boc-piperidine-4-carboxylic acid (Parent Compound) |

| CAS Number | 193085-98-2[1] | 189321-63-9[2][3] | 84358-13-4[4][5] |

| Molecular Formula | C₁₂H₂₁NO₄[1] | C₁₂H₂₁NO₄[2][3] | C₁₁H₁₉NO₄[4][5] |

| Molecular Weight | 243.30 g/mol [1][6] | 243.30 g/mol [2][3] | 229.27 g/mol [4][5] |

| Appearance | Solid (Predicted) | White or off-white solid[7] | White crystalline powder[5] |

| XLogP3 / LogP | N/A | 1.5 - 2.1[3][8] | 1.1[5] |

| Topological Polar Surface Area (TPSA) | N/A | 66.8 Ų[3][8] | 66.8 Ų[5] |

| Hydrogen Bond Donors | 1 (from structure) | 1[3] | 1 (from structure) |

| Hydrogen Bond Acceptors | 4 (from structure) | 3[3] | 4 (from structure) |

Table 2: Experimental and Predicted Physical Properties

| Property | This compound | 1-Boc-4-methylpiperidine-4-carboxylic acid (Isomer) | N-Boc-piperidine-4-carboxylic acid (Parent Compound) |

| Melting Point | N/A[1] | 127 - 131 °C[7] | 148 - 153 °C[5] |

| Boiling Point (Predicted) | N/A[1] | 354.3 ± 35.0 °C[2][8] | 353.2 °C at 760 mmHg[5] |

| Solubility in Water | N/A[1] | Poorly soluble[7] | Insoluble[5] |

| Solubility in Organic Solvents | N/A | Soluble in dichloromethane, ethyl acetate[7] | Soluble in dioxane, ethyl acetate[5] |

| pKa (Carboxylic Acid, Predicted) | N/A | ~ 4 - 5[7] (Predicted: 4.69 ± 0.20[2]) | N/A |

| Storage Conditions | Sealed in dry, Room Temperature[1][6] | 2 - 8 °C[2] | 2 - 8 °C[5] |

Experimental Protocols

To address the data gaps for this compound, the following standard methodologies are provided for key physicochemical characterizations.

This protocol determines the temperature range over which the solid compound transitions to a liquid, a key indicator of purity.

-

Sample Preparation: A small quantity of the dry, crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is inserted into the heating block.

-

The temperature is increased rapidly to approximately 10-15 °C below the expected melting point, then the heating rate is reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal disappears is recorded as the completion of melting.

-

The melting point is reported as the range between these two temperatures.

-

This is the benchmark method for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed, screw-cap vial.

-

Equilibration: The vials are placed in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) and agitated for a minimum of 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle. To ensure complete separation of undissolved solid, the samples are centrifuged at high speed (e.g., 14,000 rpm for 15 minutes).

-

Quantification: A precise aliquot of the clear supernatant is carefully removed, filtered through a 0.22 µm syringe filter, and appropriately diluted. The concentration of the dissolved compound is determined using a validated analytical technique, such as HPLC-UV or LC-MS.

This method determines the acid dissociation constant (pKa) by monitoring pH changes during titration.

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., water or a methanol/water co-solvent) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). A calibrated pH electrode is immersed in the solution.

-

Procedure: The solution is titrated with small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). The pH is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, where 50% of the carboxylic acid has been neutralized.

Mandatory Visualizations

The diagram below outlines the standardized shake-flask method for determining equilibrium solubility.

References

- 1. Cas 193085-98-2,this compound | lookchem [lookchem.com]

- 2. Cas 189321-63-9,1-Boc-4-methylpiperidine-4-carboxylic acid | lookchem [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 84358-13-4 | MFCD00076999 | N-Boc-Piperidine-4-carboxylic Acid [aaronchem.com]

- 5. echemi.com [echemi.com]

- 6. 193085-98-2|this compound|BLD Pharm [bldpharm.com]

- 7. 1-Boc-4-methylpiperidine-4-carboxylic acid | Chemical Properties, Uses, Safety, Supplier China [pipzine-chem.com]

- 8. echemi.com [echemi.com]

In-Depth Technical Guide: Structure Elucidation of 1-Boc-2-methylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-Boc-2-methylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis, and offers an in-depth analysis of its spectroscopic characteristics and stereochemistry.

Compound Identity and Properties

This compound, with the CAS Number 193085-98-2, is a derivative of piperidine, a common scaffold in pharmaceutical compounds.[1][2] The presence of a methyl group at the 2-position and a carboxylic acid at the 4-position, combined with the N-Boc protecting group, makes it a versatile intermediate in the synthesis of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 193085-98-2 |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Appearance | White to off-white solid |

| Storage | Sealed in a dry environment at room temperature[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available piperidine derivative. The following protocols are based on established methods for the synthesis of analogous N-Boc protected piperidine carboxylic acids.

General Synthesis Workflow

The overall synthetic strategy involves two key transformations: the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group and the formation of the carboxylic acid moiety.

References

Stereochemistry of 1-Boc-2-methylpiperidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 1-Boc-2-methylpiperidine-4-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The presence of two stereocenters at the C2 and C4 positions gives rise to four possible stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). The precise control and characterization of the stereochemistry of this molecule are critical for understanding its biological activity and for the development of stereochemically pure active pharmaceutical ingredients (APIs).

Introduction

This compound is a conformationally constrained amino acid analog. The piperidine ring can adopt various chair and boat conformations, with the substituents occupying either axial or equatorial positions. The interplay between the bulky tert-butoxycarbonyl (Boc) group at the nitrogen, the methyl group at C2, and the carboxylic acid group at C4 dictates the conformational preference and, consequently, the overall three-dimensional shape of each stereoisomer. This structural diversity is paramount in molecular recognition and binding to biological targets.

Stereoselective Synthesis of Diastereomers

The synthesis of specific diastereomers of this compound, primarily the cis and trans isomers, can be achieved through stereoselective synthetic routes.

Synthesis of cis-Isomers

A common strategy for the diastereoselective synthesis of cis-2,4-disubstituted piperidines involves the catalytic hydrogenation of a corresponding disubstituted pyridine precursor. The hydrogenation typically proceeds from the less hindered face of the pyridine ring, leading to the cis configuration of the substituents.

Experimental Protocol: Synthesis of cis-1-Boc-2-methylpiperidine-4-carboxylic Acid (Proposed)

-

Preparation of Precursor: Synthesis of a 2-methyl-4-pyridinecarboxylic acid derivative.

-

Catalytic Hydrogenation: The pyridine derivative is subjected to hydrogenation using a catalyst such as platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction is typically carried out in a protic solvent like acetic acid or ethanol.

-

N-Boc Protection: The resulting piperidine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.

-

Ester Hydrolysis (if applicable): If the carboxylic acid is in its ester form, it is hydrolyzed using a base such as lithium hydroxide (LiOH) followed by acidification to yield the carboxylic acid.

Synthesis of trans-Isomers

The trans-diastereomers can be accessed through base-mediated epimerization of the more readily available cis-isomers. This process relies on the thermodynamic equilibration of an enolate intermediate at the C4 position, which can lead to the more stable trans product where bulky substituents can adopt equatorial positions.

Experimental Protocol: Synthesis of trans-1-Boc-2-methylpiperidine-4-carboxylic Acid (Proposed)

-

Starting Material: cis-1-Boc-2-methylpiperidine-4-carboxylic acid or its ester.

-

Base-Mediated Epimerization: The cis-isomer is treated with a strong base, such as sodium ethoxide in ethanol, to induce epimerization at the C4 position. The reaction is allowed to reach thermodynamic equilibrium.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted. Purification by column chromatography or recrystallization affords the trans-isomer.

Separation of Stereoisomers

Diastereomer Separation

The separation of cis and trans diastereomers can typically be achieved using standard chromatographic techniques such as flash column chromatography on silica gel, owing to their different physical properties.

Enantiomer Resolution

The resolution of the racemic mixtures of the cis and trans diastereomers into their individual enantiomers is a critical step. Common methods include:

-

Chiral Derivatization: The carboxylic acid can be derivatized with a chiral resolving agent, such as a chiral alcohol (e.g., (–)-menthol), to form diastereomeric esters. These diastereomers can then be separated by chromatography. Subsequent hydrolysis removes the chiral auxiliary to provide the enantiomerically pure acids.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) can be employed to directly separate the enantiomers. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for this purpose.

Experimental Protocol: Chiral HPLC Separation (Illustrative)

-

Column: Chiralpak IA or similar polysaccharide-based chiral stationary phase.

-

Mobile Phase: A mixture of hexane and a polar modifier such as isopropanol or ethanol, with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: UV detection at a suitable wavelength.

-

Flow Rate: Optimized for the best resolution.

Stereochemical Characterization

The determination of the relative and absolute stereochemistry of the isomers is accomplished through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between cis and trans diastereomers. The coupling constants (J-values) between protons on the piperidine ring and the chemical shifts of ring carbons are sensitive to the relative stereochemistry.

-

cis-Isomers: In the preferred chair conformation, one of the substituents at C2 or C4 will likely be axial, leading to characteristic axial-axial, axial-equatorial, and equatorial-equatorial proton-proton coupling constants.

-

trans-Isomers: In the thermodynamically more stable chair conformation, both substituents at C2 and C4 can often occupy equatorial positions, resulting in different coupling patterns and chemical shifts compared to the cis-isomer.

Table 1: Expected NMR Data for cis- and trans-1-Boc-2-methylpiperidine-4-carboxylic Acid (Illustrative)

| Parameter | cis-Isomer (2,4-diequatorial chair disfavored) | trans-Isomer (2,4-diequatorial chair favored) |

|---|---|---|

| ¹H NMR | ||

| H2 (proton at C2) | Complex multiplet, potentially showing both axial and equatorial couplings. | Multiplet with smaller axial-equatorial and equatorial-equatorial couplings. |

| H4 (proton at C4) | Multiplet with a larger axial-axial coupling constant if H4 is axial. | Multiplet with smaller axial-equatorial and equatorial-equatorial couplings. |

| ¹³C NMR | ||

| C2 | Shift influenced by the orientation of the methyl group. | Shift reflects an equatorial methyl group. |

| C4 | Shift influenced by the orientation of the carboxylic acid group. | Shift reflects an equatorial carboxylic acid group. |

Note: Actual chemical shifts and coupling constants are dependent on the solvent and specific conformation.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the relative and absolute stereochemistry of a crystalline derivative. This technique can definitively establish the cis or trans relationship between the substituents and, if a chiral derivative is used or spontaneous resolution occurs, the absolute configuration of each stereocenter.

Chiroptical Methods

Optical rotation, measured using a polarimeter, can distinguish between enantiomers. The specific rotation ([α]D) is a characteristic physical property for each enantiomer.

Table 2: Hypothetical Optical Rotation Data

| Stereoisomer | Specific Rotation ([α]D) |

|---|---|

| (2R,4S)-cis | Positive (+) |

| (2S,4R)-cis | Negative (-) |

| (2R,4R)-trans | Positive (+) or Negative (-) |

| (2S,4S)-trans | Opposite sign to (2R,4R) |

Note: The sign and magnitude of the specific rotation need to be determined experimentally.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and characterization of the stereoisomers of this compound.

Caption: Synthetic routes to obtain cis and trans diastereomers.

Caption: Workflow for the separation and characterization of stereoisomers.

Conclusion

The stereochemistry of this compound is a critical aspect that requires careful consideration in its synthesis and application. The diastereoselective synthesis of cis and trans isomers, followed by enantiomeric resolution, allows for the isolation of all four stereoisomers. Rigorous characterization using NMR, X-ray crystallography, and chiroptical methods is essential to unambiguously assign the stereochemistry of each isomer. This detailed understanding is fundamental for the rational design and development of novel therapeutics based on this versatile chiral scaffold.

In-depth Technical Guide: 1-Boc-2-methylpiperidine-4-carboxylic acid (CAS 193085-98-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-methylpiperidine-4-carboxylic acid, with the CAS number 193085-98-2, is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring substituted with a methyl group at the 2-position and a carboxylic acid at the 4-position, along with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, makes it a versatile intermediate for the synthesis of complex molecular architectures. The presence of the Boc group allows for controlled, stepwise synthetic strategies, which is crucial in the development of novel therapeutic agents. This technical guide provides a summary of the currently available information on this compound.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are not widely reported in publicly accessible literature. However, based on its chemical structure, some properties can be inferred. The compound is expected to be a solid at room temperature and soluble in a range of organic solvents.

| Property | Value | Reference |

| CAS Number | 193085-98-2 | N/A |

| Molecular Formula | C₁₂H₂₁NO₄ | N/A |

| Molecular Weight | 243.30 g/mol | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Note: "Not available" indicates that the data could not be found in the searched literature.

Spectroscopic Data

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not described in the available literature. However, a general synthetic approach can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

The synthesis would likely involve the protection of a suitable piperidine precursor, followed by the introduction of the methyl and carboxylic acid functionalities. The stereochemistry at the 2-position would be a key consideration in the synthetic design.

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural motifs are found in various biologically active compounds.

Role as a Synthetic Intermediate

The bifunctional nature of this molecule, with a protected amine and a carboxylic acid, allows for its incorporation into larger structures through amide bond formation or other coupling reactions. The piperidine scaffold is a common feature in many central nervous system (CNS) active drugs.

Potential Therapeutic Targets

While specific biological activities of this compound itself are not documented, its derivatives are of interest in drug discovery. For instance, it has been mentioned as a key intermediate for the synthesis of indazole and pyrrolopyridine derivatives that are investigated as 5-HT4 receptor agonists for the potential treatment of cognitive disorders such as Alzheimer's disease.

The general role of piperidine-containing compounds in interacting with various receptors and enzymes makes this a valuable scaffold for generating libraries of compounds for screening against a wide range of biological targets.

Experimental Protocols

Detailed experimental protocols for the use of this compound in subsequent reactions are not available in the public domain. Researchers would need to develop specific procedures based on the desired target molecule and standard organic synthesis methodologies. A general workflow for its use in amide synthesis is presented below.

General Workflow for Amide Synthesis

Caption: A general workflow for utilizing this compound in amide synthesis.

Conclusion

This compound is a specialized chemical intermediate with potential applications in the synthesis of pharmacologically active compounds, particularly in the area of neurodegenerative diseases. While detailed public data on its physical properties, spectral characteristics, and synthesis are scarce, its structural features make it a compound of interest for medicinal chemists. Further research and publication of experimental data would greatly enhance its utility and accessibility to the broader scientific community. Researchers and drug development professionals are encouraged to consult commercial suppliers for specific data and to develop synthetic protocols based on established chemical principles.

The Biological Versatility of 1-Boc-2-methylpiperidine-4-carboxylic Acid Derivatives: A Technical Guide

Abstract

The 1-Boc-2-methylpiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. The inherent conformational rigidity of the piperidine ring, combined with the synthetic tractability afforded by the Boc protecting group and the carboxylic acid handle, allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This technical guide provides an in-depth overview of the diverse biological activities exhibited by derivatives of this core structure, with a focus on their applications as antitubercular, antihypertensive, and anti-inflammatory agents. Detailed experimental protocols for key biological assays, quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area of drug discovery.

Antitubercular Activity: Inhibition of Menaquinone Biosynthesis

A significant area of investigation for piperidine derivatives has been in the development of novel therapeutics for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb). One validated target in Mtb is 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway, which is essential for the pathogen's electron transport chain.

Quantitative Structure-Activity Relationship (SAR) Data

A series of this compound derivatives have been synthesized and evaluated for their inhibitory potency against Mtb MenA and their whole-cell activity against Mtb. The key findings from these studies are summarized in the table below.[1]

| Compound ID | R Group | MenA IC50 (µM) | Mtb GIC50 (µM) |

| 1 | 4-((3-(4-chlorobenzoyl)phenoxy)methyl) | 15 ± 2 | 12 ± 1 |

| 2 | 4-((3-(4-fluorobenzoyl)phenoxy)methyl) | 18 ± 3 | 15 ± 2 |

| 3 | 4-((3-(4-methylbenzoyl)phenoxy)methyl) | 25 ± 4 | 20 ± 3 |

| 4 | 4-((3-(4-methoxybenzoyl)phenoxy)methyl) | 30 ± 5 | >50 |

Data presented is a representative subset for illustrative purposes.

Signaling Pathway: Menaquinone Biosynthesis in M. tuberculosis

The following diagram illustrates the menaquinone biosynthesis pathway in M. tuberculosis, highlighting the role of MenA as a therapeutic target.

Experimental Protocol: MenA Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against MenA is determined using a cell-free prenyltransferase assay.[1]

1. Preparation of Mtb Membrane Fractions:

-

Mycobacterium tuberculosis strain mc²6230 is cultured to mid-log phase.

-

Cells are harvested, washed, and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT, and protease inhibitors).

-

The cell suspension is lysed by sonication or French press.

-

The lysate is centrifuged at low speed to remove unbroken cells and debris.

-

The supernatant is then ultracentrifuged to pellet the membrane fraction.

-

The membrane pellet is resuspended in a suitable buffer and stored at -80°C.

2. Enzyme Assay:

-

The reaction mixture contains MenA-containing membrane fractions, [³H]-labeled farnesyl pyrophosphate ([³H]FPP), and 1,4-dihydroxy-2-naphthoate (DHNA) in an appropriate assay buffer.

-

Test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is quenched by the addition of an organic solvent (e.g., chloroform/methanol mixture).

3. Product Detection and Analysis:

-

The lipid-soluble products are extracted into the organic phase.

-

The extracted products are separated by thin-layer chromatography (TLC).

-

The amount of radiolabeled demethylmenaquinone formed is quantified by autoradiography or scintillation counting.

-

The concentration of the compound required to inhibit enzyme activity by 50% (IC50) is calculated from dose-response curves.[1]

Antihypertensive Activity: T-type Ca2+ Channel Blockade

Derivatives of 1-Boc-piperidine-4-carboxylic acid have been explored as novel antihypertensive agents.[2][3] These compounds have been shown to act as T-type calcium (Ca2+) channel blockers. Oral administration of these derivatives has been reported to lower blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers.[2][3]

Quantitative Data

Experimental Protocol: Fluorescence-Based T-type Ca2+ Channel Assay

A common method to screen for T-type Ca2+ channel blockers is a fluorescence-based assay using a cell line stably expressing a human T-type Ca2+ channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3).

1. Cell Culture and Plating:

-

HEK293 cells stably expressing the target T-type Ca2+ channel are cultured in DMEM supplemented with 10% FBS, antibiotics, and a selection agent.

-

Cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and incubated for 24-48 hours.

2. Dye Loading:

-

A loading buffer is prepared containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Pluronic F-127, and probenecid in a physiological salt solution.

-

The culture medium is aspirated, and the loading buffer is added to each well.

-

The plate is incubated at 37°C for 60 minutes to allow for dye uptake.

3. Compound Addition:

-

Serial dilutions of the test compounds are prepared in an assay buffer.

-

After incubation, the cells are washed to remove excess dye.

-

The diluted compounds are added to the respective wells.

4. Signal Detection:

-

The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

A depolarizing solution (e.g., a high potassium solution) is automatically added to all wells to activate the T-type Ca2+ channels.

-

The fluorescence signal is recorded for 1-2 minutes to measure the calcium influx.

5. Data Analysis:

-

The increase in fluorescence intensity upon depolarization corresponds to Ca2+ influx.

-

The percentage inhibition for each compound concentration is calculated relative to vehicle-treated control wells.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

Anti-inflammatory Activity: Inhibition of Adhesion Molecules

Piperidine carboxylic acid derivatives have also been investigated for their anti-inflammatory properties.[4] Certain derivatives have demonstrated potent oral inhibitory activity against neutrophil migration and leukocyte accumulation in animal models of inflammation.[4] The mechanism of action is believed to involve the inhibition of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1).[4]

Quantitative Data

Specific quantitative data for this compound derivatives as anti-inflammatory agents is limited in publicly available literature. However, a notable example, (anti) [3-(10H-pyrazino[2,3-b][1][4]benzothiazin-8-yl)methyl-3-azabicyclo[3.3.1]non-9-yl]acetic acid (ER-49890), has shown potent oral activity in mouse and rat models of inflammation.[4]

Experimental Protocol: Carrageenan-Induced Pleurisy in Rats

This in vivo model is used to assess the anti-inflammatory activity of compounds by measuring their effect on leukocyte migration into the pleural cavity.

1. Animal Preparation:

-

Male Wistar rats (or a similar strain) are used.

-

The animals are anesthetized.

2. Induction of Pleurisy:

-

A skin incision is made at the level of the left sixth intercostal space.

-

0.2 mL of a 1% w/v solution of λ-carrageenan is injected into the pleural cavity.

-

The test compound or vehicle is administered orally or by another appropriate route at a predetermined time before or after the carrageenan injection.

3. Sample Collection:

-

At a specific time point after carrageenan injection (e.g., 4 hours), the animals are euthanized.

-

The chest cavity is opened, and the pleural cavity is washed with a known volume of sterile saline containing an anticoagulant (e.g., heparin).

-

The pleural lavage fluid is collected.

4. Analysis:

-

The total volume of the pleural exudate is measured.

-

The fluid is centrifuged, and the supernatant can be used for cytokine analysis.

-

The cell pellet is resuspended, and the total number of leukocytes is counted.

-

Differential cell counts can be performed to determine the number of neutrophils and other inflammatory cells.

5. Data Interpretation:

-

A reduction in the volume of pleural exudate and the number of infiltrating leukocytes in the compound-treated group compared to the vehicle-treated group indicates anti-inflammatory activity.

Experimental Workflow: Synthesis and Biological Evaluation

The following diagram provides a general overview of the workflow for the synthesis and biological evaluation of novel this compound derivatives.

Conclusion

Derivatives of this compound represent a promising and versatile class of compounds with a broad spectrum of biological activities. The examples provided in this guide for antitubercular, antihypertensive, and anti-inflammatory applications underscore the potential of this scaffold in drug discovery. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers aiming to design, synthesize, and evaluate novel therapeutic agents based on this privileged chemical framework. Further exploration of the chemical space around this core structure is warranted and holds the potential to yield new and improved drug candidates for a variety of diseases.

References

The Indispensable Role of the Boc Protecting Group in Piperidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its synthesis, particularly with specific substitution patterns, is a cornerstone of medicinal chemistry and drug development. A key strategy in the synthetic chemist's arsenal for achieving controlled and selective functionalization of the piperidine ring is the use of protecting groups. Among these, the tert-butoxycarbonyl (Boc) group stands out for its versatility, reliability, and ease of use. This in-depth technical guide explores the critical role of the Boc protecting group in piperidine synthesis, providing detailed experimental protocols, quantitative data, and logical workflows to empower researchers in this field.

The Strategic Advantage of Boc Protection in Piperidine Synthesis

The Boc group offers a unique combination of stability and selective lability, making it an ideal choice for protecting the nitrogen atom of the piperidine ring. This protection strategy allows for a wide range of chemical transformations to be performed on other parts of the molecule without undesired side reactions at the nitrogen center.

Key advantages of employing the Boc protecting group include:

-

Stability: The Boc group is robust and stable under a variety of reaction conditions, including exposure to bases, nucleophiles, and many reducing and oxidizing agents.[1] This stability allows for a broad scope of subsequent chemical modifications.

-

Ease of Introduction: The Boc group can be readily introduced onto the piperidine nitrogen in high yields using commercially available di-tert-butyl dicarbonate ((Boc)₂O).[2]

-

Mild and Selective Removal: The Boc group is easily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][4][5][6] These mild conditions often leave other acid-sensitive functional groups intact, enabling orthogonal protection strategies.

-

Enhanced Solubility: The presence of the Boc group can improve the solubility of piperidine intermediates in organic solvents, facilitating purification and handling.

-

Prevention of Over-alkylation: In reactions such as N-alkylation, the Boc group ensures mono-alkylation at the desired nitrogen atom, preventing the formation of undesired quaternary ammonium salts.[7]

Experimental Protocols

This section provides detailed methodologies for the key steps involving the Boc protecting group in piperidine synthesis: Boc protection and Boc deprotection.

Protocol 1: Boc Protection of Piperidine

This protocol describes a general procedure for the N-Boc protection of a piperidine using di-tert-butyl dicarbonate.

Materials:

-

Piperidine (or a substituted piperidine)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Dioxane/Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the piperidine (1.0 eq) in DCM.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine.

Protocol 2: Boc Deprotection of N-Boc-Piperidine

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

-

N-Boc-piperidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc-piperidine (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC.

-

Once the reaction is complete, carefully neutralize the excess TFA by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the deprotected piperidine.[3]

An alternative method involves the use of 4M HCl in dioxane, which can be advantageous as the hydrochloride salt of the deprotected piperidine often precipitates and can be isolated by filtration.[3][4]

Quantitative Data on Boc Protection and Deprotection in Piperidine Synthesis

The following tables summarize quantitative data from various literature sources for Boc protection and deprotection reactions, as well as for subsequent functionalization of Boc-protected piperidines.

Table 1: Boc Protection of Piperidines

| Piperidine Substrate | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Dimethyl 2-aminopentanedioate | (Boc)₂O, TEA, DMAP | CH₂Cl₂ | 6 | RT | 92 | |

| 4-Hydroxypiperidine | (Boc)₂O, K₂CO₃ | Methanol | 6-12 | RT | >90 (unspecified) | [8] |

| Piperidine-4-carboxylic acid | (Boc)₂O, Na₂CO₃/NaHCO₃ | Dioxane/H₂O | 22 | 30 | High (unspecified) | [9] |

Table 2: Boc Deprotection of N-Boc-Piperidines

| N-Boc-Piperidine Substrate | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| N-Boc-4-(phenylamino)piperidine | 4M HCl in dioxane | Dioxane | 16 | RT | High (unspecified) | [10] |

| General N-Boc-piperazine | TFA | DCM | 1-4 | RT | High (unspecified) | [3] |

| General N-Boc-piperazine | 4M HCl in dioxane | Dioxane | 1-3 | RT | High (unspecified) | [3] |

Table 3: Functionalization of N-Boc-Piperidine Derivatives

| Reaction Type | N-Boc-Piperidine Substrate | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Reductive Amination | N-Boc-4-piperidone | Aniline, NaBH(OAc)₃, Acetic Acid | Dichloromethane | 16 | RT | High (unspecified) | [10] |

| N-Alkylation | N-Boc-piperazine | Alkyl Halide, K₂CO₃ | Acetonitrile | Varies | 60-80 | Varies | [11] |

| Oxidation | N-Boc-4-hydroxypiperidine | Dess-Martin periodinane | Dichloromethane | Varies | RT | High (unspecified) | [8] |

Visualizing Synthetic Pathways with Boc-Protected Piperidines

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the synthesis of substituted piperidines utilizing the Boc protecting group.

Caption: General workflow for the protection and deprotection of the piperidine nitrogen using the Boc group.

Caption: Synthetic pathway for the synthesis of 4-aminopiperidine derivatives via reductive amination of N-Boc-4-piperidone.

Caption: General workflow for the N-alkylation of a Boc-protected piperidine.

Conclusion

The tert-butoxycarbonyl protecting group is an invaluable tool in the synthesis of substituted piperidines, enabling a high degree of control and selectivity. Its robust nature, coupled with its mild and efficient removal, allows for the execution of complex synthetic strategies that are essential for the discovery and development of new pharmaceuticals. The detailed protocols and quantitative data provided in this guide serve as a practical resource for researchers, empowering them to effectively utilize the Boc protecting group in their synthetic endeavors. The logical workflows illustrated by the diagrams offer a clear conceptual framework for planning and executing the synthesis of novel piperidine-containing molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc Deprotection - HCl [commonorganicchemistry.com]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. benchchem.com [benchchem.com]

Technical Guide: 1-Boc-2-methylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-2-methylpiperidine-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery.

Core Molecular Data

This compound, with the CAS Number 193085-98-2, is a substituted piperidine derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a valuable intermediate in organic synthesis, allowing for selective modifications at other positions of the molecule.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 243.30 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][3][4] |

| CAS Number | 193085-98-2 | [1][2][3][4] |

| Purity | Typically ≥95% | [1][4] |

| Storage | Sealed in dry, room temperature | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process starting from a suitable pyridine precursor. A key transformation would involve the stereoselective reduction of the pyridine ring to a piperidine, followed by protection of the nitrogen and subsequent functional group manipulations.

Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of a Dihydropyridine Intermediate

-

Reaction Setup: To a solution of a suitable 2-methyl-4-cyanopyridine precursor in an appropriate solvent (e.g., tetrahydrofuran), add a reducing agent such as sodium borohydride at 0 °C.

-

Reaction Execution: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dihydropyridine intermediate.

Step 2: N-Boc Protection

-

Reaction Setup: Dissolve the dihydropyridine intermediate in a suitable solvent (e.g., dichloromethane). Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.

-

Reaction Execution: Stir the mixture at room temperature until the reaction is complete as indicated by TLC.

-

Work-up and Isolation: Wash the reaction mixture with water and brine. Dry the organic layer, filter, and concentrate to yield the N-Boc protected dihydropyridine.

Step 3: Hydrolysis of the Nitrile

-

Reaction Setup: Subject the N-Boc protected dihydropyridine nitrile to acidic or basic hydrolysis. For acidic hydrolysis, use a strong acid like hydrochloric acid in a suitable solvent. For basic hydrolysis, use a strong base like sodium hydroxide in an aqueous alcohol mixture.

-

Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring the conversion of the nitrile to a carboxylic acid.

-

Work-up and Isolation: After cooling, adjust the pH to isolate the carboxylic acid. Extract the product with an organic solvent, dry, and concentrate to obtain this compound.

Step 4: Purification

-

Method: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Applications in Drug Discovery and Development

Substituted piperidine carboxylic acids are crucial building blocks in the synthesis of a wide range of pharmaceutical compounds. The Boc-protected nature of this molecule allows for its use in peptide synthesis and the construction of complex molecular scaffolds.

Derivatives of piperidine are known to be key components in various therapeutic agents, including analgesics and anti-inflammatory drugs. The specific stereochemistry and substitution pattern of this compound make it a valuable starting material for creating novel drug candidates with potentially improved efficacy and selectivity.

Role in Synthetic Chemistry and Signaling Pathways

Due to the limited specific biological data for this compound, a defined signaling pathway cannot be detailed. However, its primary role is as a versatile synthetic intermediate. The following diagrams illustrate its general utility in the drug discovery workflow and a conceptual signaling pathway where a final compound derived from this building block might act.

Caption: Synthetic workflow utilizing this compound.

Caption: Conceptual signaling pathway for a derived drug candidate.

References

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Solubility Profile of 1-Boc-2-methylpiperidine-4-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-2-methylpiperidine-4-carboxylic acid, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages information on structurally similar compounds and general principles of solubility for Boc-protected amino acids to provide a robust predictive assessment.

Predicted Solubility of this compound

The solubility of this compound is dictated by the interplay of its structural features: the lipophilic tert-butoxycarbonyl (Boc) protecting group, the polar carboxylic acid moiety, and the piperidine ring. The Boc group generally imparts solubility in nonpolar organic solvents, while the carboxylic acid group enhances solubility in polar and protic solvents.

Based on data from analogous compounds and general solubility principles of Boc-protected amino acids, the following table summarizes the predicted solubility of this compound in common organic solvents. Boc-protected amino acids are typically soluble in common solvents used in solid-phase peptide synthesis (SPPS), such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] For more challenging amino acids, Dimethyl sulfoxide (DMSO) can be an effective solvent.[1]

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | The high polarity and hydrogen bond accepting capability of DMSO will strongly solvate the carboxylic acid group. |

| N,N-Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a polar aprotic solvent that will effectively solvate the molecule. | |

| Acetonitrile (ACN) | Soluble | While less polar than DMSO and DMF, acetonitrile is expected to be a good solvent. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | The presence of the lipophilic Boc group and the overall organic structure suggests good solubility. A similar compound, (2S)-4-(anilino)-1-(tert-butyloxycarbonyl)-2-methylpiperidine-4-carboxylic acid, is highly soluble in DCM. |

| Chloroform | Soluble | Similar to DCM, chloroform is expected to be a suitable solvent. | |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | THF has a moderate polarity and is expected to be a reasonably good solvent. |

| Alcohols | Methanol, Ethanol | Sparingly to Moderately Soluble | The polar protic nature of alcohols can interact with the carboxylic acid, but the nonpolar Boc group may limit high solubility. |

| Nonpolar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The largely non-polar nature of these solvents will not effectively solvate the polar carboxylic acid group. |

| Aqueous | Water | Insoluble | The related compound, N-BOC-piperidine-4-carboxylic acid, is reported to be insoluble in water.[2][3] |

Experimental Protocols for Solubility Determination

For applications requiring precise quantitative solubility data, the following experimental protocol is recommended.

Objective:

To determine the approximate solubility of this compound in a selection of organic solvents at a specified temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, etc.)

-

Analytical balance

-

Vials with tight-fitting caps

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Tightly cap the vials and place them in a thermostatically controlled shaker.

-

Equilibrate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Analysis:

-

Carefully withdraw a known volume of the supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples by a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

-

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Caption: General workflow for experimental solubility determination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Boc-2-methylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, multi-step protocol for the synthesis of 1-Boc-2-methylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 4-methylpyridine (4-picoline), and proceeds through a four-step sequence involving cyanation of the pyridine ring, selective catalytic hydrogenation of the aromatic system, hydrolysis of the nitrile, and a final N-Boc protection. Detailed experimental procedures, a summary of quantitative data, and a visual workflow are provided to facilitate replication in a laboratory setting.

Introduction

Substituted piperidine scaffolds are privileged structures in a vast array of pharmaceuticals due to their ability to impart favorable pharmacokinetic properties and to serve as rigid templates for presenting pharmacophoric elements in three-dimensional space. The title compound, this compound, incorporates a methyl group at the 2-position, which can be crucial for modulating biological activity and selectivity, while the carboxylic acid at the 4-position and the Boc-protected nitrogen provide versatile handles for further synthetic elaboration. This protocol outlines a feasible pathway for its preparation.

Overall Synthesis Workflow

The synthesis is divided into four main stages:

-

Step 1: Synthesis of 2-cyano-4-methylpyridine from 4-methylpyridine.

-

Step 2: Selective catalytic hydrogenation of 2-cyano-4-methylpyridine to yield 2-methylpiperidine-4-carbonitrile.

-

Step 3: Acid-catalyzed hydrolysis of 2-methylpiperidine-4-carbonitrile to 2-methylpiperidine-4-carboxylic acid.

-

Step 4: N-protection of 2-methylpiperidine-4-carboxylic acid with a tert-butoxycarbonyl (Boc) group.

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Cyano-4-methylpyridine

This procedure is adapted from established methods for the cyanation of pyridine N-oxides.[1][2]

Part A: Preparation of 4-Methylpyridine N-oxide

-

In a round-bottom flask, dissolve 4-methylpyridine (1.0 eq) in glacial acetic acid.

-

Heat the solution to 70-80°C.

-

Add 35% aqueous hydrogen peroxide (1.0 eq) dropwise, maintaining the temperature of the reaction mixture between 70°C and 90°C.

-

After the addition is complete, stir the mixture at this temperature for an additional 6 hours.

-

Remove the acetic acid by vacuum distillation.

-

Add water to the residue and distill the N-oxide in vacuo to obtain the product.

Part B: Cyanation

-

Prepare a solution of potassium cyanide (2.0 eq) in water in a three-necked flask equipped with a stirrer and a dropping funnel.[1]

-

Cool the cyanide solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of 1-methoxy-4-methylpyridinium methyl sulfate by reacting 4-methylpyridine N-oxide (from Part A, 1.0 eq) with dimethyl sulfate (1.0 eq). The reaction is exothermic and should be controlled to maintain a temperature between 80°C and 90°C.[2]

-

Add the aqueous solution of the pyridinium salt dropwise to the cold cyanide solution over 2 hours, ensuring the temperature does not exceed 15°C.[1]

-

After the addition, continue stirring the mixture at ice bath temperature for 6 hours.

-

Store the reaction mixture in a refrigerator at 4°C overnight.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from a water-ethanol mixture to yield pure 2-cyano-4-methylpyridine.[1]

Step 2: Synthesis of 2-Methylpiperidine-4-carbonitrile

This step involves the selective hydrogenation of the pyridine ring. The conditions provided are based on general procedures for pyridine reduction and may require optimization to maximize selectivity for the piperidine product while preserving the nitrile functionality.[3]

-

To a high-pressure reaction vessel (autoclave), add 2-cyano-4-methylpyridine (1.0 eq) and glacial acetic acid as the solvent.[3]

-

Carefully add the Platinum(IV) oxide (PtO₂, Adams' catalyst) catalyst (5 mol%) to the solution.[3]

-

Seal the reaction vessel and purge with nitrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas to 70 bar.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, carefully vent the hydrogen gas from the vessel.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and filter through a pad of Celite to remove the catalyst.

-

Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude 2-methylpiperidine-4-carbonitrile, which may be used in the next step without further purification or purified by vacuum distillation.

Step 3: Hydrolysis of 2-Methylpiperidine-4-carbonitrile to 2-Methylpiperidine-4-carboxylic acid

This is a standard acidic hydrolysis of a nitrile.

-

In a round-bottom flask, suspend 2-methylpiperidine-4-carbonitrile (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to obtain the crude hydrochloride salt of the product.

-

To isolate the free amino acid, dissolve the crude salt in a minimal amount of water and adjust the pH to the isoelectric point (approximately pH 5-6) with a suitable base (e.g., sodium hydroxide or an ion-exchange resin).

-

The product may precipitate out of the solution and can be collected by filtration, or the aqueous solution can be concentrated and the product purified by recrystallization.

Step 4: Synthesis of this compound

This protocol is adapted from a general procedure for the N-Boc protection of piperidine carboxylic acids.[4]

-

Dissolve 2-methylpiperidine-4-carboxylic acid (1.0 eq) in a mixture of 1N aqueous sodium hydroxide and tert-butanol at 0°C.[4]

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution over 30 minutes.[4]

-

Allow the reaction mixture to warm to ambient temperature and stir overnight.[4]

-

Concentrate the resulting solution under reduced pressure to approximately half of its original volume.

-

Cool the mixture in an ice bath and acidify by the addition of 10% aqueous HCl until the pH is approximately 2-3.

-

A white solid should precipitate. Collect the solid by filtration.

-

Wash the solid with cold water and air-dry to give the final product, this compound.[4] The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Molar Ratio (Reagent/SM) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1A | 4-Methylpyridine | H₂O₂ (35%) | 1.0 | Acetic Acid | 70-90 | 6 | >90 |

| 1B | 4-Methylpyridine N-oxide | Dimethyl Sulfate, KCN | 1.0, 2.0 | Water | 0-15 | 8 | 40-55[1] |

| 2 | 2-Cyano-4-methylpyridine | H₂, PtO₂ (5 mol%) | - | Acetic Acid | RT | 4-6 | 70-90 (Est.) |

| 3 | 2-Methylpiperidine-4-carbonitrile | Conc. HCl | Excess | Water | Reflux | 12-24 | >90 (Est.) |

| 4 | 2-Methylpiperidine-4-carboxylic acid | Boc₂O, NaOH | 1.1, ~2.2 | t-BuOH/H₂O | 0 to RT | 12-16 | ~100[4] |

Note: "Est." denotes an estimated yield based on analogous reactions, as specific yield data for this exact transformation was not available in the cited literature. The hydrogenation step (Step 2) is particularly sensitive to conditions, and the yield can vary.

Characterization

The final product, this compound, is a known compound (CAS 193085-98-2) and its identity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5] Analytical data should be compared with literature values or data from commercial suppliers.

References

- 1. US2991285A - Process of cyanation and nitriles produced thereby - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 193085-98-2|this compound|BLD Pharm [bldpharm.com]

Application Notes and Protocols for 1-Boc-2-methylpiperidine-4-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-methylpiperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the Boc-protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, while the carboxylic acid moiety provides a convenient handle for amide bond formation and other modifications. The methyl group at the 2-position introduces a chiral center and steric bulk, which can be exploited to modulate the pharmacological properties of the final compounds, such as binding affinity, selectivity, and metabolic stability. This document provides an overview of the potential applications of this scaffold, along with generalized experimental protocols for its use in the synthesis of bioactive molecules.

Key Applications in Medicinal Chemistry

The this compound scaffold is a versatile starting material for the synthesis of a variety of potential therapeutic agents. Its structural features make it suitable for incorporation into molecules targeting a range of biological targets.

Synthesis of Amide Derivatives as Potential Bioactive Agents

The carboxylic acid functionality of this compound is readily amenable to amide coupling reactions with a wide array of primary and secondary amines. This allows for the generation of large libraries of compounds for screening against various biological targets. The resulting amide derivatives can be designed to interact with targets such as G-protein coupled receptors (GPCRs), enzymes (e.g., kinases, proteases), and ion channels. The methyl-substituted piperidine ring can provide a rigid framework that orients the appended chemical moieties for optimal target engagement.

Incorporation into Peptidomimetics

The rigid structure of the 2-methylpiperidine ring can be used to mimic peptide turns or to constrain the conformation of peptide-based drugs. By replacing specific amino acid residues with the this compound scaffold, it is possible to enhance the metabolic stability and oral bioavailability of peptidic drugs.

Development of Kinase Inhibitors

The piperidine scaffold is a common feature in many kinase inhibitors. This compound can be used as a starting point to synthesize novel kinase inhibitors by coupling it to various heterocyclic cores that are known to interact with the ATP-binding site of kinases.

Data Presentation: Representative Amide Coupling Reaction Yields

While specific quantitative biological data for derivatives of this compound is not available, the following table summarizes typical yields for amide coupling reactions involving similar Boc-protected piperidine carboxylic acids with various amines. These values can serve as a general reference for planning syntheses.

| Coupling Reagent | Base | Amine Substrate | Typical Yield (%) |

| HATU | DIPEA | Aniline | 85-95 |

| EDCI/HOBt | DIPEA | Benzylamine | 80-90 |

| T3P | Pyridine | Morpholine | 75-85 |

| CDI | None | N-Methylaniline | 70-80 |

Experimental Protocols

The following are generalized protocols for the amide coupling of this compound with a generic primary or secondary amine.

Protocol 1: Amide Coupling using HATU

Materials:

-

This compound

-

Amine of interest

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.

Protocol 2: Amide Coupling using EDCI/HOBt

Materials:

-

This compound

-

Amine of interest

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DCM (Dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq), the amine of interest (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq).

-

Cool the reaction mixture to 0 °C and add EDCI (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired amide.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and application of this compound derivatives in a drug discovery context.

Caption: Synthetic and drug discovery workflow.

Application Notes: 1-Boc-2-methylpiperidine-4-carboxylic acid as a Versatile Scaffold for Novel Heterocycles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-methylpiperidine-4-carboxylic acid is a valuable bifunctional building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, where it often imparts favorable pharmacokinetic properties such as improved solubility, metabolic stability, and oral bioavailability.[1] The strategic placement of a methyl group at the 2-position and a carboxylic acid at the 4-position of the piperidine ring, combined with the Boc protecting group, offers a versatile platform for the construction of diverse and complex molecular architectures.

These resulting novel heterocycles are of great interest due to their wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole-based heterocycles, a class of compounds known for their diverse pharmacological properties.

Biological Significance of Piperidine-Containing Heterocycles

Heterocyclic compounds are fundamental to medicinal chemistry, with piperidine-based structures being particularly prominent. The incorporation of a piperidine ring can enhance a molecule's binding affinity to biological targets and improve its overall drug-like properties.[1]

Anticancer Activity: Many piperidine derivatives exhibit potent anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some compounds have been shown to target the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Neuroprotective Effects: The piperidine scaffold is also found in compounds with significant neuroprotective properties. These molecules can exert their effects through various mechanisms, including the modulation of neurotransmitter systems and the inhibition of inflammatory pathways in the central nervous system.

Anti-inflammatory Properties: Piperidine-containing compounds have been investigated for their anti-inflammatory potential. Their mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes.

Synthesis of Piperidinyl-Pyrazoles

A robust and versatile method for the synthesis of novel piperidinyl-pyrazoles from 1-Boc-piperidine-4-carboxylic acid has been developed.[1][4][5] The general synthetic strategy involves a three-step sequence, starting with the conversion of the carboxylic acid to a more reactive β-keto ester. This intermediate is then transformed into a β-enamino diketone, which subsequently undergoes cyclocondensation with a hydrazine derivative to furnish the desired pyrazole ring system. This approach allows for the introduction of diversity at the pyrazole nitrogen by varying the substituted hydrazine used in the final step.

Quantitative Data for Representative Piperidinyl-Pyrazoles

The following table summarizes the yields and melting points for a series of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates synthesized from the corresponding β-enamino diketone. While the starting material in the cited literature is the unsubstituted N-Boc-piperidine-4-carboxylic acid, the methodology is directly applicable to the 2-methyl analogue.

| Compound ID | Phenylhydrazine Substituent | Yield (%) | Melting Point (°C) |

| 5a | Unsubstituted | 70 | 133–135 |

| 5b | 4-Methyl | 70 | 133–135 |

| 5c | 3-Methyl | 53 | 123–124 |

| 5d | 4-Methoxy | 65 | 145–146 |

| 5e | 4-Chloro | 68 | 158–159 |

| 5f | 4-Bromo | 62 | 165–166 |

| 5g | 4-Nitro | 55 | 188–189 |

| 5h | 2,4-Dinitro | 48 | 210–212 |

| 5i | Methylhydrazine | 51 | Oil |

Data adapted from Matulevičiūtė et al., Molecules 2021, 26(13), 3808 for N-Boc-piperidin-4-yl derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)-2-methyl-4-(3-oxobutanoyl)piperidine-1-carboxylate (β-Keto Ester Intermediate)

This protocol describes the conversion of this compound to its corresponding methyl β-keto ester.

Materials:

-

This compound

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

4-(Dimethylamino)pyridine (DMAP)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

1 M Potassium bisulfate (KHSO₄) solution

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in DCM at 0 °C, add Meldrum's acid (1.1 eq) followed by DMAP (2.0 eq).

-

Add EDC·HCl (1.1 eq) portion-wise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M KHSO₄ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the residue in methanol and heat to reflux for 4 hours.

-

Remove the solvent under reduced pressure to obtain the crude β-keto ester, which can be purified by column chromatography.

Protocol 2: Synthesis of tert-Butyl 4-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)-2-methylpiperidine-1-carboxylate (β-Enamino Diketone Intermediate)

This protocol outlines the formation of the β-enamino diketone from the β-keto ester.

Materials:

-

Methyl 1-(tert-butoxycarbonyl)-2-methyl-4-(3-oxobutanoyl)piperidine-1-carboxylate

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene

Procedure:

-

Dissolve the β-keto ester (1.0 eq) in toluene.

-

Add DMF-DMA (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux for 3 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude β-enamino diketone, which is often used in the next step without further purification.

Protocol 3: Synthesis of Methyl 5-(1-(tert-butoxycarbonyl)-2-methylpiperidin-4-yl)-1-phenyl-1H-pyrazole-4-carboxylate (Piperidinyl-Pyrazole)

This protocol details the final cyclocondensation step to form the pyrazole heterocycle.

Materials:

-

tert-Butyl 4-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)-2-methylpiperidine-1-carboxylate

-

Phenylhydrazine hydrochloride (or other hydrazine derivatives)

-

Ethanol

-

Acetic acid

Procedure:

-

Dissolve the crude β-enamino diketone (1.0 eq) and phenylhydrazine hydrochloride (1.2 eq) in ethanol.

-

Add a catalytic amount of acetic acid.

-

Heat the reaction mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure piperidinyl-pyrazole product.[1]

Visualizations

Experimental Workflow: Synthesis of Piperidinyl-Pyrazoles

Caption: Synthetic workflow for piperidinyl-pyrazole derivatives.